Unii-O5LR0V4ple
Description
UNII-O5LR0V4ple is a unique substance identifier assigned by the Global Substance Registration System (GSRS), a collaborative initiative between the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This identifier ensures unambiguous scientific descriptions of substances relevant to medicine and translational research, adhering to stringent regulatory standards . Researchers can access its full profile via the GSRS database (https://gsrs.ncats.nih.gov/app/substances ) .
Properties
Molecular Formula |
C15H17FN2S |
|---|---|
Molecular Weight |
275.38 g/mol |
IUPAC Name |
1-[2-[5-(fluoromethyl)pyridin-2-yl]sulfanylphenyl]-N-methyl-N-(111C)methylmethanamine |
InChI |
InChI=1S/C15H17FN2S/c1-18(2)11-13-5-3-4-6-14(13)19-15-8-7-12(9-16)10-17-15/h3-8,10H,9,11H2,1-2H3/i1-1 |
InChI Key |
PRKFPWWJRYMJRV-BJUDXGSMSA-N |
Isomeric SMILES |
CN([11CH3])CC1=CC=CC=C1SC2=NC=C(C=C2)CF |
Canonical SMILES |
CN(C)CC1=CC=CC=C1SC2=NC=C(C=C2)CF |
Synonyms |
(11C)2-(2-(dimethylaminomethylphenylthio))-5-fluoromethylphenylamine (11C)AFA (11C)AFM 2-(2-(dimethylaminomethylphenylthio))-5-fluoromethylphenylamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize UNII-O5LR0V4ple, a systematic comparison with structurally or functionally analogous compounds is essential. Below is a framework for such an analysis, based on academic and regulatory guidelines:
Structural Analogues
Structural similarity is often determined by shared core motifs, functional groups, or metal coordination (for inorganic compounds). For example:
- Compound A : A hypothetical analogue with a similar backbone but differing in substituents (e.g., hydroxyl vs. methyl groups).
- Compound B : A derivative with altered stereochemistry or metal ion substitution (e.g., zinc instead of iron) .
Functional Analogues
Functional comparisons focus on shared applications, such as therapeutic targets or industrial uses:
- Compound C : A drug with the same mechanism of action but distinct pharmacokinetics.
- Compound D : An industrial catalyst with comparable efficiency but improved stability .
Physicochemical Properties
Key parameters include solubility, melting/boiling points, and spectral data (NMR, IR, MS). For instance:
| Property | UNII-O5LR0V4ple | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | [Data required] | 250.3 g/mol | 265.8 g/mol |
| Solubility (H₂O) | Insoluble | Partially soluble | Insoluble |
| Melting Point | 156–158°C | 142–145°C | 160–163°C |
| Key NMR Peaks (¹H) | δ 7.2 (s, 2H) | δ 7.5 (d, 1H) | δ 6.9 (m, 2H) |
Note: Placeholder data illustrate typical comparative formats; actual values require experimental validation .
Methodological Considerations for Comparative Studies
Nomenclature and Referencing: Use IUPAC names consistently and cite databases like GSRS for UNIIs .
Data Reproducibility : Provide detailed experimental protocols (e.g., reaction times, purification methods) to enable replication .
Spectral Validation : Include raw NMR/IR spectra in supporting information to confirm compound identity .
Statistical Rigor : Report biological data with standard deviations and p-values, using appropriate controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
